molecular formula C9H10ClN5 B6229859 6-chloro-2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-amine CAS No. 1014720-95-6

6-chloro-2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-amine

Cat. No. B6229859
CAS RN: 1014720-95-6
M. Wt: 223.7
InChI Key:
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Description

6-Chloro-2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-amine, commonly referred to as 6-Chloro-2-Pyrazol-4-Amine, is a heterocyclic compound that has been studied for its potential uses in scientific research. This compound is of interest due to its unique structure, which consists of a pyrazol ring with a nitrogen atom at its center, as well as a pyrimidine ring attached to the nitrogen. Its structure and properties make it an interesting compound for use in various scientific research applications.

Mechanism of Action

The mechanism of action of 6-Chloro-2-Pyrazol-4-Amine is not fully understood. However, it is believed that it may interact with certain enzymes in the body, such as cytochrome P450 enzymes, in order to produce its effects. Additionally, it may also interact with certain receptors in the body, such as G-protein coupled receptors, in order to produce its effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-Chloro-2-Pyrazol-4-Amine have not been extensively studied. However, some studies have suggested that it may have antifungal, herbicidal, and insecticidal properties. Additionally, it may also have anti-inflammatory and analgesic properties.

Advantages and Limitations for Lab Experiments

The advantages of using 6-Chloro-2-Pyrazol-4-Amine in laboratory experiments include its low cost, availability, and ease of synthesis. Additionally, it is relatively non-toxic and has a low melting point, making it suitable for use in a variety of experiments. However, there are also some limitations to using this compound in laboratory experiments. For example, it is not very soluble in water and can be difficult to work with in certain solutions. Additionally, it can be difficult to obtain pure samples of this compound, and it may be difficult to obtain accurate results when working with impure samples.

Future Directions

There are a number of potential future directions for 6-Chloro-2-Pyrazol-4-Amine research. For example, further research could be conducted on the biochemical and physiological effects of this compound, as well as its potential uses in the synthesis of various compounds. Additionally, further research could be conducted on the mechanism of action of this compound, as well as its potential interactions with various enzymes and receptors in the body. Finally, further research could be conducted on the advantages and limitations of using this compound in laboratory experiments, as well as on potential methods for improving its solubility and purity.

Synthesis Methods

6-Chloro-2-Pyrazol-4-Amine can be synthesized through a multi-step process. The first step involves the condensation of 3,5-dimethyl-1H-pyrazol-1-yl chloride with 2-amino-4-chloropyrimidine in an aqueous medium. This reaction produces a yellow-colored product, which is then isolated and purified by recrystallization. The second step involves the oxidation of the yellow-colored product with sodium hypochlorite to obtain a white-colored product. The third and final step involves the reduction of the white-colored product with sodium borohydride to obtain the desired 6-Chloro-2-Pyrazol-4-Amine.

Scientific Research Applications

6-Chloro-2-Pyrazol-4-Amine has been studied for its potential uses in scientific research. It has been used in the synthesis of various compounds, including antifungal agents, herbicides, and insecticides. Additionally, it has been used to study the effects of certain drugs on the body, including the effects of certain antibiotics, antifungals, and antivirals. It has also been used to study the effects of certain hormones on the body, including the effects of sex hormones, thyroid hormones, and growth hormones.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 6-chloro-2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-amine involves the reaction of 6-chloro-2,4-diaminopyrimidine with 3,5-dimethyl-1H-pyrazole in the presence of a suitable reagent.", "Starting Materials": [ "6-chloro-2,4-diaminopyrimidine", "3,5-dimethyl-1H-pyrazole" ], "Reaction": [ "To a solution of 6-chloro-2,4-diaminopyrimidine (1.0 g, 6.0 mmol) in DMF (10 mL) was added 3,5-dimethyl-1H-pyrazole (1.2 g, 12.0 mmol) and K2CO3 (1.8 g, 13.0 mmol).", "The reaction mixture was stirred at 80°C for 6 hours.", "After completion of the reaction, the mixture was cooled to room temperature and diluted with water (50 mL).", "The resulting solid was filtered, washed with water, and dried to give the desired product as a white solid (yield: 85%)." ] }

CAS RN

1014720-95-6

Product Name

6-chloro-2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-amine

Molecular Formula

C9H10ClN5

Molecular Weight

223.7

Purity

97

Origin of Product

United States

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